molecular formula C5H9NO2S B131024 2-Methylthiazolidine-4-carboxylic acid CAS No. 4165-32-6

2-Methylthiazolidine-4-carboxylic acid

Cat. No. B131024
CAS RN: 4165-32-6
M. Wt: 147.2 g/mol
InChI Key: FHTPNEYXMGZOSH-UHFFFAOYSA-N
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Patent
US05589464

Procedure details

Acetaldehyde (0.27 g) and L-cysteine (0.75 g) were reacted in aqueous solution 10 ml at room temperature for 1.5 hours, followed by solvent evaporation evaporated in vacuo. The resulting product was recrystallized from methanol to yield the title compound. Melting Point: 161°-163° centigrade Optical Rotation [α]26D:-148°.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH3:2].[NH2:4][C@H:5]([C:8]([OH:10])=[O:9])[CH2:6][SH:7]>>[CH3:1][CH:2]1[NH:4][CH:5]([C:8]([OH:10])=[O:9])[CH2:6][S:7]1

Inputs

Step One
Name
Quantity
0.27 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
0.75 g
Type
reactant
Smiles
N[C@@H](CS)C(=O)O
Name
solution
Quantity
10 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by solvent evaporation
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting product was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
CC1SCC(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05589464

Procedure details

Acetaldehyde (0.27 g) and L-cysteine (0.75 g) were reacted in aqueous solution 10 ml at room temperature for 1.5 hours, followed by solvent evaporation evaporated in vacuo. The resulting product was recrystallized from methanol to yield the title compound. Melting Point: 161°-163° centigrade Optical Rotation [α]26D:-148°.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH3:2].[NH2:4][C@H:5]([C:8]([OH:10])=[O:9])[CH2:6][SH:7]>>[CH3:1][CH:2]1[NH:4][CH:5]([C:8]([OH:10])=[O:9])[CH2:6][S:7]1

Inputs

Step One
Name
Quantity
0.27 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
0.75 g
Type
reactant
Smiles
N[C@@H](CS)C(=O)O
Name
solution
Quantity
10 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by solvent evaporation
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting product was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
CC1SCC(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.